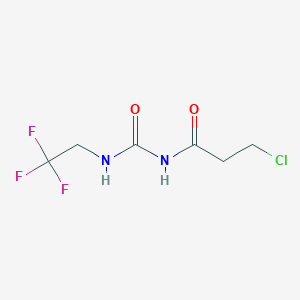

3-(3-Chloropropanoyl)-1-(2,2,2-trifluoroethyl)urea

Description

Properties

IUPAC Name |

3-chloro-N-(2,2,2-trifluoroethylcarbamoyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClF3N2O2/c7-2-1-4(13)12-5(14)11-3-6(8,9)10/h1-3H2,(H2,11,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMNPBLSASAHPBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)C(=O)NC(=O)NCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClF3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloropropanoyl)-1-(2,2,2-trifluoroethyl)urea typically involves the reaction of 3-chloropropanoyl chloride with 2,2,2-trifluoroethylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining the precise reaction conditions required for high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloropropanoyl group.

Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Common Reagents and Conditions

Nucleophiles: Such as amines or thiols for substitution reactions.

Acids/Bases: For hydrolysis reactions.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.

Hydrolysis Products: Amine and carboxylic acid derivatives.

Scientific Research Applications

Chemistry

In synthetic chemistry, 3-(3-Chloropropanoyl)-1-(2,2,2-trifluoroethyl)urea can be used as an intermediate for the synthesis of more complex molecules.

Biology

The compound may be explored for its potential biological activity, including antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties.

Industry

In the agrochemical industry, this compound could be used as a precursor for the synthesis of herbicides or pesticides.

Mechanism of Action

The mechanism of action of 3-(3-Chloropropanoyl)-1-(2,2,2-trifluoroethyl)urea would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membrane integrity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituent placement and halogen/fluorine substitution patterns. Key comparisons include:

(a) 1-(2-Chloropropanoyl)-3-(2,2,2-trifluoroethyl)urea

- Structure: Reversed substituent positions (2-chloropropanoyl at 1-position, trifluoroethyl at 3-position).

(b) 3-(2-Chloropropanoyl)-1-(2-fluorophenyl)urea

- Structure : Aromatic fluorophenyl group replaces the aliphatic trifluoroethyl group.

Physicochemical Properties

Key

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 245.04877 | 149.0 |

| [M+Na]+ | 267.03071 | 158.4 |

| [M-H]- | 243.03421 | 149.1 |

The trifluoroethyl group in the target compound likely increases its CCS compared to fluorophenyl analogues due to bulkier aliphatic substitution .

Biological Activity

3-(3-Chloropropanoyl)-1-(2,2,2-trifluoroethyl)urea, with the CAS number 1094363-47-9, is a compound that has drawn attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C₇H₈ClF₃N₂O

- Molecular Weight : 232.59 g/mol

- Structural Formula :

The biological activity of 3-(3-Chloropropanoyl)-1-(2,2,2-trifluoroethyl)urea is primarily attributed to its role as a urea derivative. Compounds in this class often exhibit enzyme inhibition properties, particularly against various protein targets involved in metabolic pathways.

- Inhibition of Enzymatic Activity :

- Antiproliferative Effects :

Case Studies

-

Cancer Cell Line Studies :

- In vitro studies using various cancer cell lines (e.g., MCF-7 breast cancer cells) have shown that 3-(3-Chloropropanoyl)-1-(2,2,2-trifluoroethyl)urea can significantly reduce cell viability. The compound was found to induce apoptosis through the activation of caspase pathways.

- Enzyme Inhibition Assays :

Data Table

| Property | Value |

|---|---|

| CAS Number | 1094363-47-9 |

| Molecular Weight | 232.59 g/mol |

| Biological Activity | Enzyme inhibition |

| Target Enzymes | Aldosterone synthase |

| Anticancer Activity | Yes (in vitro studies) |

Q & A

Q. What are the limitations of LCMS in detecting low-abundance byproducts during urea derivative synthesis?

- Methodology : Enhance sensitivity via:

- Ion mobility spectrometry : Separates co-eluting isomers.

- High-resolution MS : Identifies unexpected adducts (e.g., chloride attachment in Step 3, ).

- Post-column derivatization : Improves detection of non-UV-active species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.